

An In-depth Technical Guide to Pyridin-3-ylmethanesulfonyl Chloride

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Compound of Interest

Compound Name: *Pyridin-3-ylmethanesulfonyl Chloride*

Cat. No.: *B119681*

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Abstract

Pyridin-3-ylmethanesulfonyl chloride, identified by the CAS Number 159290-96-7, is a pivotal reagent in synthetic organic chemistry, primarily utilized as an intermediate in the development of pharmacologically active compounds. Its structure, featuring a pyridine ring linked to a methanesulfonyl chloride moiety, makes it a versatile building block for introducing the pyridin-3-ylmethanesulfonyl group into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application in sulfonamide synthesis, and contextualizes its use by illustrating the signaling pathway targeted by its derivatives.

Chemical and Physical Properties

While extensive experimental data for **Pyridin-3-ylmethanesulfonyl Chloride** is not widely published, the following table summarizes its key identifiers and predicted physicochemical properties. This data is crucial for its proper handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	159290-96-7	[1]
Molecular Formula	C ₆ H ₆ ClNO ₂ S	[1]
Molecular Weight	191.64 g/mol	[1]
Predicted Boiling Point	325.1 ± 25.0 °C	
Predicted Density	1.458 ± 0.06 g/cm ³	
Storage Conditions	Inert atmosphere, store in freezer at -20°C	[2]
Synonyms	3-Pyridylmethanesulfonyl chloride, 3-Pyridinylmethanesulfonyl Chloride, Pyridin-3-yl-methanesulfonyl chloride	[1]

Note: Predicted data should be used as a guideline. Experimental verification is recommended.

Experimental Protocols

Pyridin-3-ylmethanesulfonyl chloride is a key reactant in the synthesis of sulfonamides, a functional group present in numerous therapeutic agents. The following is a general, yet detailed, protocol for the synthesis of N-substituted pyridin-3-ylmethanesulfonamides, adapted from procedures for similar sulfonyl chlorides.

General Protocol for Sulfonamide Synthesis

This protocol details the reaction of **Pyridin-3-ylmethanesulfonyl chloride** with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

- **Pyridin-3-ylmethanesulfonyl chloride**
- Primary or secondary amine of choice

- Anhydrous pyridine or other suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and heating mantle/oil bath
- Rotary evaporator
- Chromatography equipment for purification (e.g., flash column chromatography)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
- **Addition of Base:** Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution.
- **Addition of Sulfonyl Chloride:** While stirring, add a solution of **Pyridin-3-ylmethanesulfonyl chloride** (1.0 to 1.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating may be applied.
- **Workup:**

- Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate.
- Wash the combined organic layers sequentially with 1M hydrochloric acid (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - The crude product is then purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Experimental Workflow Diagram



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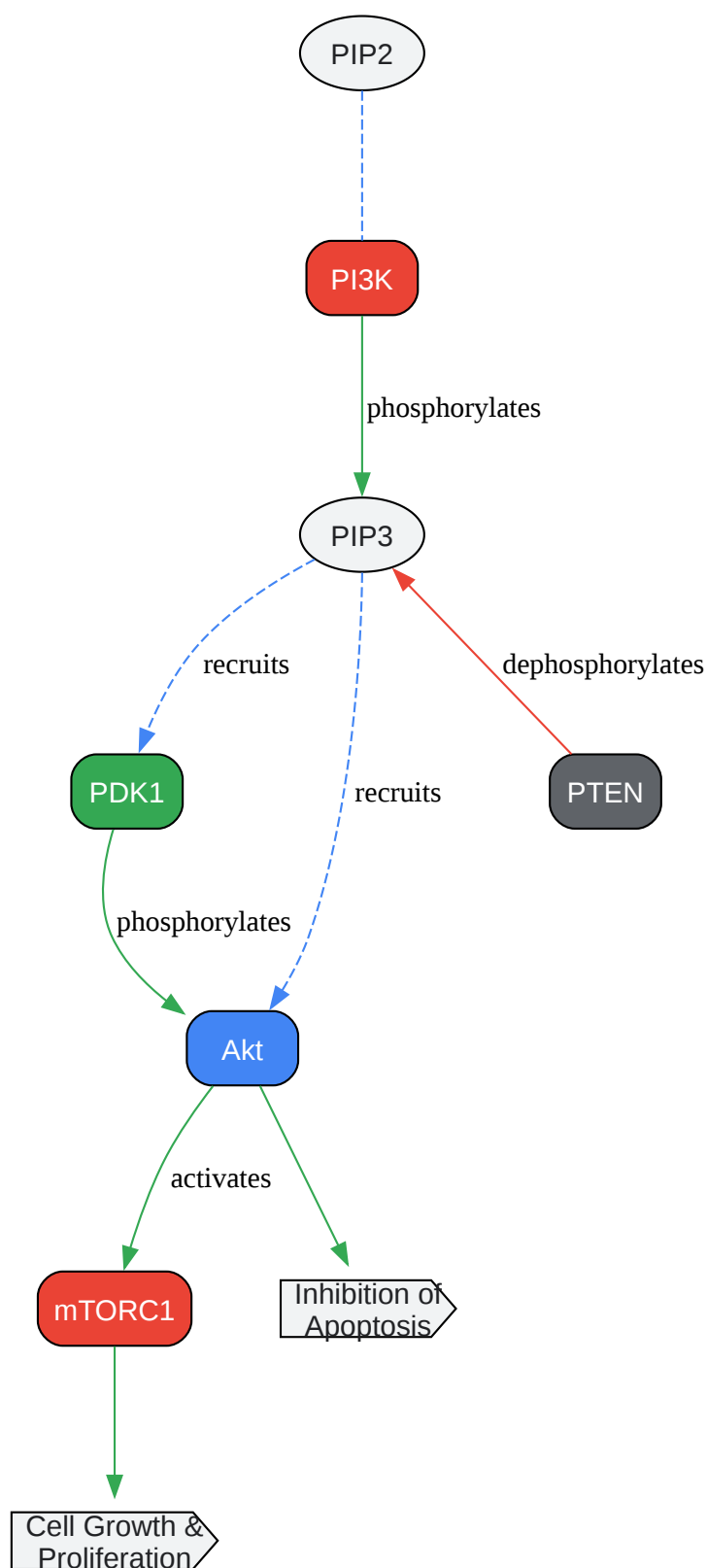
Caption: Workflow for the synthesis of N-substituted pyridin-3-ylmethanesulfonamides.

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

Pyridin-3-ylmethanesulfonyl chloride is a valuable precursor for the synthesis of molecules that can modulate cellular signaling pathways. Notably, its derivatives have been investigated

as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.^{[3][4][5][6][7]} Its dysregulation is implicated in various diseases, including cancer.^{[4][6]}

The diagram below illustrates a simplified representation of the PI3K/Akt signaling cascade, providing context for the therapeutic rationale behind synthesizing inhibitors using building blocks like **Pyridin-3-ylmethanesulfonyl chloride**.



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Caption: Simplified PI3K/Akt signaling pathway targeted by derivatives.

Conclusion

Pyridin-3-ylmethanesulfonyl chloride is a specialized reagent with significant potential in medicinal chemistry and drug discovery. Its utility in constructing complex molecules designed to interact with key biological targets, such as the PI3K/Akt pathway, underscores its importance. This guide provides foundational knowledge for its application, from basic properties to a detailed synthetic protocol and its biological context, serving as a valuable resource for researchers in the field. Further investigation into its reactivity and the development of novel applications will continue to expand its role in the synthesis of next-generation therapeutics.

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